molecular formula C18H21N3O2 B11074604 2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one

2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B11074604
M. Wt: 311.4 g/mol
InChI Key: CZTHSFCXPOBLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, which can be achieved by the condensation of o-phenylenediamine with formic acid or other aldehydes . The subsequent steps involve the introduction of the acetyl and dimethylcyclohexenone groups under controlled reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen. Common reagents and conditions used in these reactions include mild oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological targets. The benzimidazole moiety can bind to various enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The molecular targets and pathways involved depend on the specific application, such as anticancer or antiviral activity .

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

1-[6-(1H-benzimidazol-2-ylmethylimino)-2-hydroxy-4,4-dimethylcyclohexen-1-yl]ethanone

InChI

InChI=1S/C18H21N3O2/c1-11(22)17-14(8-18(2,3)9-15(17)23)19-10-16-20-12-6-4-5-7-13(12)21-16/h4-7,23H,8-10H2,1-3H3,(H,20,21)

InChI Key

CZTHSFCXPOBLKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(CC(CC1=NCC2=NC3=CC=CC=C3N2)(C)C)O

solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.